molecular formula C10H10F3NO3 B13515227 3,3-Diethynylmorpholine; trifluoroacetic acid

3,3-Diethynylmorpholine; trifluoroacetic acid

Cat. No.: B13515227
M. Wt: 249.19 g/mol
InChI Key: DSYZDTXQHCYWHN-UHFFFAOYSA-N
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Description

3,3-Diethynylmorpholine; trifluoroacetic acid: is a chemical compound with the following properties:

    IUPAC Name: 3,3-diethynylmorpholine 2,2,2-trifluoroacetate

    CAS Number: 2613385-76-3

    Molecular Weight: 249.19 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route for 3,3-diethynylmorpholine involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction proceeds via alkyne addition to the morpholine ring.

Reaction Conditions::

    Reagents: Morpholine, acetylene

    Catalyst: Typically a metal-catalyzed system (e.g., palladium or copper)

    Solvent: Organic solvents (e.g., tetrahydrofuran, dichloromethane)

    Temperature: Room temperature to mild heating

Industrial Production:: While there isn’t extensive industrial-scale production of this compound, it is synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

3,3-Diethynylmorpholine can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield the corresponding alkene.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.

    Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

    Major Products: Aldehydes, carboxylic acids, and substituted morpholine derivatives.

Scientific Research Applications

3,3-Diethynylmorpholine finds applications in:

    Chemistry: As a building block for organic synthesis and functionalization.

    Biology: Used in bioconjugation and labeling studies.

    Medicine: Investigated for potential drug development due to its unique structure.

    Industry: Limited applications in specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. its alkyne functionality allows for click chemistry reactions, making it useful for bioorthogonal labeling and drug conjugation.

Comparison with Similar Compounds

While 3,3-Diethynylmorpholine is relatively unique due to its specific alkyne substitution pattern, similar compounds include:

  • Ethynylmorpholine
  • Propargylmorpholine

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

3,3-diethynylmorpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H9NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1-2,9H,5-7H2;(H,6,7)

InChI Key

DSYZDTXQHCYWHN-UHFFFAOYSA-N

Canonical SMILES

C#CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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